molecular formula C15H22N2O2 B14812265 5-Tert-butyl-4-cyclopropoxy-N,N-dimethylpicolinamide

5-Tert-butyl-4-cyclopropoxy-N,N-dimethylpicolinamide

Cat. No.: B14812265
M. Wt: 262.35 g/mol
InChI Key: ZOHCBFQNCPUFAT-UHFFFAOYSA-N
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Description

5-Tert-butyl-4-cyclopropoxy-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.351 g/mol . This compound is known for its unique structural features, including a tert-butyl group, a cyclopropoxy group, and a picolinamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-4-cyclopropoxy-N,N-dimethylpicolinamide typically involves multiple steps. One common method includes the reaction of tert-butylamine with 4-cyclopropoxy-2-chloropyridine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-4-cyclopropoxy-N,N-dimethylpicolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

5-Tert-butyl-4-cyclopropoxy-N,N-dimethylpicolinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-4-cyclopropoxy-N,N-dimethylpicolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Tert-butyl-4-cyclopropoxy-N,N-dimethylpicolinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

5-tert-butyl-4-cyclopropyloxy-N,N-dimethylpyridine-2-carboxamide

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)11-9-16-12(14(18)17(4)5)8-13(11)19-10-6-7-10/h8-10H,6-7H2,1-5H3

InChI Key

ZOHCBFQNCPUFAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C(C=C1OC2CC2)C(=O)N(C)C

Origin of Product

United States

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